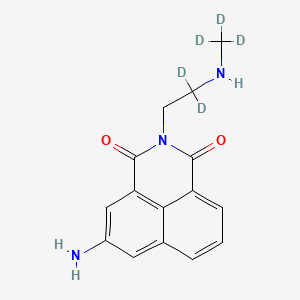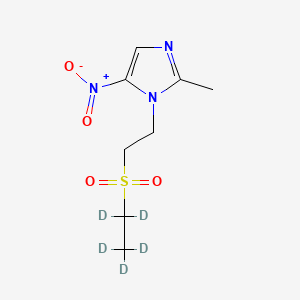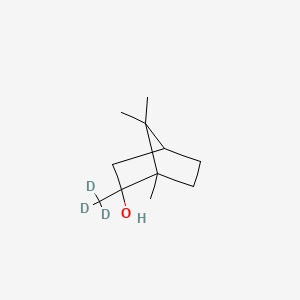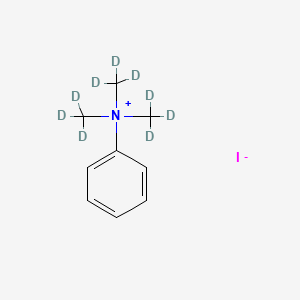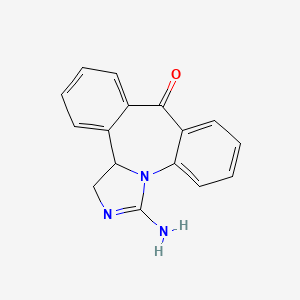
9-Oxo-Epinastinhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxo Epinastine Hydrochloride is a metabolite and decomposition product of Epinastine . It has a CAS number of 141342-69-0 . The molecular weight is 263.29, and the molecular formula is C16H13N3O .
Molecular Structure Analysis
The molecular structure of 9-Oxo Epinastine Hydrochloride is represented by the formula C16H13N3O . It’s also known as 3-Amino-1,13b-dihydro-9H-dibenz[c,f]imidazo[1,5-a]azepin-9-one Hydrochloride .- It prevents the release of proinflammatory chemical mediators from the blood vessel to halt the progression of the allergic response .
Physical And Chemical Properties Analysis
9-Oxo Epinastine Hydrochloride is a pale yellow solid . It has a molecular weight of 263.29 + 36.46 . The melting point is greater than 231°C . It is stored at -20°C in a freezer, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Behandlung von allergischer Konjunktivitis
Epinastinhydrochlorid wurde für die Anwendung in täglichen weichen Kontaktlinsen zur Behandlung von allergischer Konjunktivitis untersucht. Diese Anwendung zielt darauf ab, die Einschränkungen von Augentropfen zu beheben, indem eine anhaltende Freisetzung des Medikaments direkt auf die Augenoberfläche erfolgt .
Pharmakokinetische Studien
Pharmakokinetische (PK) Studien wurden mit Epinastinhydrochlorid durchgeführt, um sein Verhalten im Körper nach oraler Verabreichung zu verstehen. Diese Studien sind entscheidend für die Bestimmung der Dosierung und Wirksamkeit des Medikaments .
Gerätekalibrierung in der Ionenaustauschchromatographie
Epinastinhydrochlorid wird als Standard in Anwendungen der Ionenaustauschchromatographie (IC) verwendet. Dies ist wichtig für die Umwelt- oder Lebensmittelanalyse und die Qualitätskontrolle, um genaue und zuverlässige Messungen zu gewährleisten .
Wirkmechanismus
Target of Action
9-Oxo Epinastine Hydrochloride primarily targets H1 and H2 histamine receptors . These receptors play a crucial role in mediating allergic responses. The compound also has an affinity for the alpha 1, alpha 2, and the 5-HT2 receptors .
Mode of Action
The compound exhibits a multi-action effect that inhibits the allergic response in three ways :
Biochemical Pathways
The biochemical pathways affected by 9-Oxo Epinastine Hydrochloride are primarily those involved in the allergic response. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, the compound effectively disrupts the biochemical pathways that lead to allergic symptoms .
Pharmacokinetics
The pharmacokinetics of 9-Oxo Epinastine Hydrochloride involve low systemic absorption following topical application . Less than 10% of the compound is metabolized, and it is excreted via urine (55%) and feces (30%) . The onset of action is within 3-5 minutes, and the duration of action lasts for 8 hours . The elimination half-life is approximately 12 hours .
Result of Action
The result of the action of 9-Oxo Epinastine Hydrochloride is the prevention of itching associated with allergic conjunctivitis . By inhibiting the allergic response at multiple stages, the compound effectively reduces the symptoms of allergic reactions.
Action Environment
The action of 9-Oxo Epinastine Hydrochloride can be influenced by environmental factors such as the presence of food. For instance, an absorption lag time is apparent in fed subjects . .
Biochemische Analyse
Biochemical Properties
It is known that Epinastine, from which 9-Oxo Epinastine Hydrochloride is derived, has a multi-action effect that inhibits the allergic response in three ways . It stabilizes mast cells by preventing mast cell degranulation to control the allergic response, prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection, and prevents the release of proinflammatory chemical mediators from the blood vessel to halt progression of the allergic response .
Cellular Effects
Epinastine is used for the prevention of itching associated with allergic conjunctivitis . It is likely that 9-Oxo Epinastine Hydrochloride may have similar effects.
Molecular Mechanism
Epinastine is a topically active, direct H1-receptor antagonist and an inhibitor of the release of histamine from the mast cell . It is possible that 9-Oxo Epinastine Hydrochloride may have similar mechanisms of action.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-Oxo Epinastine Hydrochloride involves the conversion of Epinastine Hydrochloride to 9-Oxo Epinastine Hydrochloride through a series of reactions.", "Starting Materials": [ "Epinastine Hydrochloride", "Sodium hydroxide (NaOH)", "Potassium permanganate (KMnO4)", "Hydrochloric acid (HCl)", "Sodium bisulfite (NaHSO3)", "Sodium chloride (NaCl)", "Diethyl ether (C4H10O)", "Water (H2O)" ], "Reaction": [ "Step 1: Epinastine Hydrochloride is reacted with sodium hydroxide (NaOH) to form Epinastine.", "Step 2: Epinastine is then oxidized with potassium permanganate (KMnO4) in the presence of hydrochloric acid (HCl) to form 9-Oxo Epinastine.", "Step 3: The 9-Oxo Epinastine is then treated with sodium bisulfite (NaHSO3) to reduce the ketone group to an alcohol group, forming 9-Oxo Epinastine Hydrochloride.", "Step 4: The product is then washed with water (H2O) and extracted with diethyl ether (C4H10O) to obtain the final product, 9-Oxo Epinastine Hydrochloride." ] } | |
CAS-Nummer |
141342-69-0 |
Molekularformel |
C16H14ClN3O |
Molekulargewicht |
299.75 g/mol |
IUPAC-Name |
3-amino-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-13-one;hydrochloride |
InChI |
InChI=1S/C16H13N3O.ClH/c17-16-18-9-14-10-5-1-2-6-11(10)15(20)12-7-3-4-8-13(12)19(14)16;/h1-8,14H,9H2,(H2,17,18);1H |
InChI-Schlüssel |
VJODZVLWBJGRAS-UHFFFAOYSA-N |
SMILES |
C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N |
Kanonische SMILES |
C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N.Cl |
Synonyme |
3-Amino-1,13b-dihydro-9H-dibenz[c,f]imidazo[1,5-a]azepin-9-one Hydrochloride; _x000B_WAL 1725CL; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)


